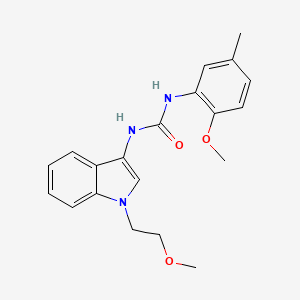

![molecular formula C13H19N3 B2734060 N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine CAS No. 1607290-16-3](/img/structure/B2734060.png)

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

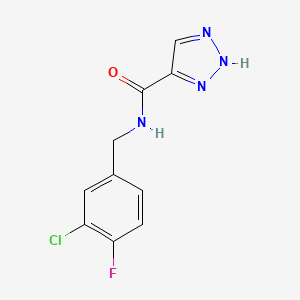

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine, also known as CMPA, is a chemical compound that has been studied for its potential use in scientific research. CMPA is a small molecule that has shown promise in various applications, including as a tool for studying biological systems and as a potential therapeutic agent for certain diseases.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Poly(amido-amine) Development : The synthesis and study of poly(amido-amine)s (PAAs) with varying basicity and cytotoxicity profiles highlight the application of advanced amine compounds in developing novel polymers with potential endosomolytic properties. These PAAs show pH-dependent hemolytic activity, indicating their utility in drug delivery systems and biomaterials (Ferruti et al., 2000).

Methylation Methods : The advancement in direct N-monomethylation of aromatic primary amines using methanol demonstrates the significance of novel amines in organic synthesis. This method's attractiveness lies in its low catalyst loading, broad substrate scope, and excellent selectivities, which are crucial for developing efficient synthetic pathways (Li et al., 2012).

Medicinal Chemistry Applications

Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from amines, have shown significant antibacterial and cytotoxic activities. This research underscores the potential of amines in developing new therapeutic agents with antimicrobial properties (Noolvi et al., 2014).

Mannich Reaction and Pharmaceutical Applications : The synthesis of Mannich bases containing ibuprofen moiety through the aminomethylation process illustrates the role of amines in creating compounds with potential anti-inflammatory and analgesic properties. This research highlights the versatility of amines in the synthesis of bioactive molecules (Sujith et al., 2009).

Material Science and Catalysis

Iron-Catalyzed N-Ethylation and N-Methylation : The development of phosphine-free iron-catalyzed methods for N-ethylation and N-methylation of amines using ethanol and methanol opens new avenues in catalysis. This process is significant for the sustainable synthesis of amine derivatives, showcasing the importance of novel amines in green chemistry applications (Lator et al., 2018).

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-3-7-15(9-12-5-6-12)10-13-8-14-16(4-2)11-13/h1,8,11-12H,4-7,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALLMISRTHQTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN(CC#C)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2733979.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2733981.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2733986.png)

![1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2733992.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2733995.png)

![N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2733997.png)

![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B2734000.png)